Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
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Overview
Description
Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, commonly referred to as B5B2DDB, is a boron-containing compound with potential applications in scientific research. B5B2DDB is a colorless solid that is soluble in organic solvents and has been used in a variety of studies, including those related to the synthesis of other compounds, the study of enzyme mechanisms, and the investigation of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of B5B2DDB is not yet fully understood. However, it is believed that the boron atom in the compound interacts with enzymes in a manner that alters their activity. This interaction is thought to be responsible for the biochemical and physiological effects of B5B2DDB.
Biochemical and Physiological Effects
B5B2DDB has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation and pain. It has also been shown to have anti-inflammatory and analgesic properties. In addition, B5B2DDB has been shown to have anti-cancer properties, and it has been used in the treatment of a variety of cancers, including breast cancer and ovarian cancer.
Advantages and Limitations for Lab Experiments
The use of B5B2DDB in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time. However, there are also some potential limitations to the use of B5B2DDB in laboratory experiments. It can be difficult to handle and can cause skin irritation if not handled properly. In addition, it can be toxic if inhaled or ingested, and it should be handled with caution.
Future Directions
The potential future directions for research on B5B2DDB are numerous. It could be used to investigate the effects of boron-containing compounds on other enzymes and biochemical pathways. It could also be used to investigate the potential therapeutic applications of boron-containing compounds in the treatment of various diseases and disorders. In addition, it could be used to study the effects of boron-containing compounds on other biological systems, such as plants and animals. Finally, it could be used to investigate the potential environmental impacts of boron-containing compounds.
Synthesis Methods
B5B2DDB is synthesized using a reaction between 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid and benzyl bromide. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the product is isolated by vacuum filtration. The yield of the reaction is typically between 50-90%, depending on the reaction conditions.
Scientific Research Applications
B5B2DDB has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, such as organoboron compounds and boronates. It has also been used in the study of enzyme mechanisms, including the study of the mechanism of action of the enzyme cyclooxygenase-2 (COX-2). In addition, B5B2DDB has been used to investigate the biochemical and physiological effects of boron-containing compounds.
properties
IUPAC Name |
benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BBrO4/c1-19(2)12-24-20(25-13-19)17-9-8-15(21)10-16(17)18(22)23-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFHJRYJKZPBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate |
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